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Compound of Interest

Compound Name: 4-Dodecyl-2,6-dimethylmorpholine

CAS No.: 1704-28-5

Cat. No.: B154377 Get Quote

Introduction & Compound Profile
4-Dodecyl-2,6-dimethylmorpholine (DDM) is a lipophilic amine structurally related to the

agricultural fungicide Dodemorph (4-cyclododecyl-2,6-dimethylmorpholine).[1] While

Dodemorph features a bulky cyclododecyl ring, DDM possesses a linear 12-carbon (lauryl)

alkyl chain.[2] This structural distinction shifts its physicochemical profile, enhancing its

surfactant properties and membrane-penetrating capabilities while retaining the core

morpholine pharmacophore known for inhibiting sterol biosynthesis.[2]

This guide provides a rigorous framework for evaluating DDM’s efficacy as an antimicrobial

agent, specifically targeting its dual mechanism of action: ergosterol biosynthesis inhibition

(fungistatic) and membrane disruption (bactericidal/fungicidal).[2]
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Property Detail

IUPAC Name 4-dodecyl-2,6-dimethylmorpholine

CAS Registry
86594-17-4 (specific isomer) / 91315-15-0

(mixture)

Formula C₁₈H₃₇NO

MW 283.49 g/mol

Solubility
Soluble in Ethanol, DMSO, Chloroform; Poorly

soluble in water.[1][3]

Safety Class
Corrosive (H314), Acute Tox (H302).[2] Handle

with PPE.

Mechanism of Action (MOA)[1]
To validate efficacy, one must confirm the mechanism.[2] Morpholines are Class II Sterol

Biosynthesis Inhibitors (SBIs).[2] Unlike azoles (which target

-demethylase), morpholines target two downstream enzymes in the ergosterol pathway:

-Reductase (ERG24)

-Isomerase (ERG2)

Inhibition leads to the accumulation of aberrant sterols (ignosterol, fecosterol) which disrupt

membrane fluidity and function.[2]

Visualization: The Morpholine Target Pathway
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Figure 1: Site of action for Morpholine derivatives within the fungal sterol biosynthesis pathway.

[2] DDM blockade leads to the accumulation of Fecosterol.[2]

Pre-Validation: Stock Preparation[1]
Critical Causality: DDM is highly lipophilic.[2] Improper solubilization will result in micro-

emulsions, leading to erratic MIC data due to the "reservoir effect" where drug aggregates

rather than dispersing.[2]

Solvent Selection: Use DMSO (Dimethyl Sulfoxide) for biological assays.[2] It dissolves DDM

effectively and is compatible with cell culture up to 0.5% v/v.[2]

Stock Concentration: Prepare a 10 mg/mL (approx. 35 mM) master stock.
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Weigh: 100 mg DDM.[2]

Dissolve: Add 10 mL sterile DMSO.[2] Vortex for 2 minutes.

Storage: Aliquot into amber glass vials (DDM is light sensitive). Store at -20°C. Stable for 3

months.

Protocol A: Antimicrobial Susceptibility Testing
(MIC/MBC)
Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum

Bactericidal/Fungicidal Concentration (MBC/MFC). Standard: Modified CLSI M27 (Fungi) and

M07 (Bacteria).

Materials
Test Organisms:Candida albicans (ATCC 90028) for antifungal; Staphylococcus aureus

(ATCC 29213) for antibacterial.[2]

Media: RPMI 1640 (buffered with MOPS) for fungi; Cation-Adjusted Mueller-Hinton Broth

(CAMHB) for bacteria.[2]

Plate: 96-well round-bottom polypropylene plate (prevents binding of lipophilic DDM).[2]

Step-by-Step Methodology
Inoculum Prep:

Culture organisms overnight.[2] Adjust optical density (OD₆₂₅) to 0.08–0.1 (equivalent to

0.5 McFarland).

Dilute 1:100 in assay media to achieve

CFU/mL.[2]

Compound Dilution:

Add 100 µL media to columns 2–12.[2]
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Add 200 µL of

starting concentration (e.g., 128 µg/mL) to column 1.[2]

Perform serial 2-fold dilutions from column 1 to 10.[2] Discard 100 µL from column 10.

Column 11: Growth Control (Cells + DMSO only).[2]

Column 12: Sterility Control (Media only).[2]

Incubation:

Add 100 µL of standardized inoculum to wells 1–11.

Bacteria:[2][4][5] 37°C for 16–20 hours.

Fungi:[2] 35°C for 24–48 hours.[2]

Readout:

Visual: MIC is the lowest concentration with no visible turbidity.[2]

Spectrophotometric: Read OD₆₀₀. MIC defined as

inhibition compared to growth control.[2]

MBC/MFC Determination:

Plate 10 µL from the MIC well and the two concentrations above it onto agar plates.

Incubate 24 hours.

MBC/MFC is the concentration killing

of the initial inoculum.[2]

Protocol B: Mechanistic Validation (Sterol
Quantitation)
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Objective: Confirm DDM acts via sterol pathway inhibition rather than non-specific toxicity.

Rationale: If DDM works as predicted, treated fungal cells will show a depletion of Ergosterol

and an accumulation of Fecosterol or Ignosterol.[2]

Workflow
Treatment:

Inoculate C. albicans in 50 mL Sabouraud Dextrose Broth.

Treat with DDM at 0.5

MIC (sub-lethal stress induces pathway accumulation).[2]

Incubate with shaking (200 rpm) for 16 hours.

Saponification & Extraction:

Harvest cells (centrifuge 3000 x g, 5 min). Wash with PBS.[2]

Resuspend pellet in 3 mL alcoholic KOH (25g KOH + 35 mL sterile water, brought to 100

mL with Ethanol).

Vortex and heat at 85°C for 1 hour (hydrolyzes esters).

Extraction: Add 1 mL n-heptane. Vortex vigorously. Centrifuge. Collect the upper heptane

layer (contains non-saponifiable lipids/sterols).[2]

Analysis (GC-MS):

Inject 1 µL of heptane extract into GC-MS.

Column: DB-5ms or equivalent non-polar capillary column.[2]

Temperature Program: 150°C (1 min)

280°C (at 20°C/min)

Hold 10 min.
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Data Interpretation:

Control: Peak at Retention Time (RT) matching Ergosterol standard.[2]

DDM Treated: Reduction of Ergosterol peak; appearance of new peaks at slightly different

RT (Fecosterol/Ignosterol).[2]

Protocol C: Mammalian Cytotoxicity (Selectivity
Index)
Objective: Ensure DDM is not a general toxin. Calculate the Selectivity Index (

).[2] Cell Line: HEK293 (Human Embryonic Kidney) or HepG2.[2]

Methodology
Seeding: Seed cells at

cells/well in a 96-well tissue culture plate. Incubate 24h to adhere.

Treatment:

Replace media with 100 µL fresh media containing DDM (range: 0.1 to 100 µg/mL).[2]

Incubate 24 hours at 37°C, 5% CO₂.

Viability Assay (CCK-8 / MTT):

Add 10 µL CCK-8 reagent (WST-8) to each well.[2]

Incubate 1–4 hours until orange dye develops.

Measure Absorbance at 450 nm.[2]

Calculation:

[2]

Plot log(concentration) vs. Viability to determine
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.[2]
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Figure 2: Integrated workflow for efficacy and safety profiling.

Reporting Results Table
Parameter Definition

Target Criteria (Lead
Candidate)

MIC Min. Inhibitory Conc.

MFC Min. Fungicidal Conc.

IC₅₀ Cytotox.[2] Inhibitory Conc.

SI
Selectivity Index (

)

(Ideally

)

Sterol Shift % Ergosterol Reduction reduction at sub-MIC
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[https://www.benchchem.com/product/b154377#protocols-for-testing-the-efficacy-of-4-
dodecyl-2-6-dimethylmorpholine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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